molecular formula C17H18FN3O3 B2524422 1-[(3-fluorophenyl)methyl]-6-oxo-N-[(oxolan-2-yl)methyl]-1,6-dihydropyridazine-3-carboxamide CAS No. 1049503-62-9

1-[(3-fluorophenyl)methyl]-6-oxo-N-[(oxolan-2-yl)methyl]-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2524422
CAS No.: 1049503-62-9
M. Wt: 331.347
InChI Key: FDNLRNBHLWATPX-UHFFFAOYSA-N
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Description

1-[(3-fluorophenyl)methyl]-6-oxo-N-[(oxolan-2-yl)methyl]-1,6-dihydropyridazine-3-carboxamide is a small molecule compound of interest in medicinal chemistry and early-stage pharmacological research. Its molecular structure, which incorporates a dihydropyridazine core and a tetrahydrofuran (oxolane) moiety, suggests potential for exploring interactions with various biological targets. Compounds with similar structural features are frequently investigated for their ability to modulate enzyme activity or receptor function . This reagent provides researchers with a valuable building block for hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. It is suited for use in high-throughput screening assays to identify new therapeutic avenues or as a chemical probe to study specific biochemical pathways. Researchers can utilize this compound to develop novel modulators for a range of protein targets. Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-6-oxo-N-(oxolan-2-ylmethyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c18-13-4-1-3-12(9-13)11-21-16(22)7-6-15(20-21)17(23)19-10-14-5-2-8-24-14/h1,3-4,6-7,9,14H,2,5,8,10-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNLRNBHLWATPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-fluorophenyl)methyl]-6-oxo-N-[(oxolan-2-yl)methyl]-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a nucleophile.

    Attachment of the oxolan-2-yl moiety: This can be done through a nucleophilic substitution reaction where the oxolan-2-yl group is introduced using an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1-[(3-fluorophenyl)methyl]-6-oxo-N-[(oxolan-2-yl)methyl]-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halides, nucleophiles, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds similar to 1-[(3-fluorophenyl)methyl]-6-oxo-N-[(oxolan-2-yl)methyl]-1,6-dihydropyridazine-3-carboxamide exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines. For instance, derivatives have been tested against human tumor cells with promising results in terms of growth inhibition percentages .

Case Study:
A study involving the synthesis of related oxadiazole derivatives showed substantial anticancer activity against multiple cell lines, with percent growth inhibitions reaching as high as 86% in certain cases. These findings suggest that the dihydropyridazine structure may enhance the efficacy of anticancer agents .

Anti-inflammatory Properties

Dihydropyridazine derivatives have also been investigated for their anti-inflammatory effects. The introduction of specific substituents, such as fluorophenyl groups, has been linked to enhanced anti-inflammatory activity. Research indicates that these compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Case Study:
In a recent study, a series of dihydropyridazine compounds were evaluated for their ability to inhibit pro-inflammatory cytokines in vitro. The results indicated a dose-dependent reduction in cytokine levels, highlighting the therapeutic potential of these compounds in managing inflammation .

Antimicrobial Activity

The antimicrobial properties of this compound class have also been explored. Studies have shown that certain derivatives can effectively inhibit the growth of various bacterial strains. The presence of the fluorophenyl group is thought to contribute to the increased potency against microbial pathogens .

Case Study:
A comparative analysis of different dihydropyridazine derivatives revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that modifications at specific positions could enhance antimicrobial efficacy .

Summary Table of Applications

Application Description Example Findings
Anticancer ActivityInhibition of cancer cell growth across various linesUp to 86% growth inhibition in certain studies
Anti-inflammatoryModulation of inflammatory pathwaysDose-dependent reduction in cytokine levels
Antimicrobial ActivityInhibition of bacterial growthEffective against both Gram-positive and Gram-negative bacteria

Mechanism of Action

The mechanism of action of 1-[(3-fluorophenyl)methyl]-6-oxo-N-[(oxolan-2-yl)methyl]-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Positional Isomerism: 3-Fluoro vs. 4-Fluoro
  • Substitution with pyridin-4-yl (vs. oxolan-2-ylmethyl) introduces a basic nitrogen, which may improve solubility but reduce metabolic stability.
Functional Group Modifications
  • N-(3-Acetylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1040635-86-6; ):
    • The 4-fluorophenylmethyl group combined with a 3-acetylphenyl carboxamide substituent increases molecular weight (365.4 vs. target compound’s ~365–380 range).
    • The acetyl group enhances electron-withdrawing effects, possibly influencing redox stability or binding kinetics.
Compound Phenyl Substituent Carboxamide Group Molecular Weight
Target compound 3-fluorophenylmethyl Oxolan-2-ylmethyl ~365–380 (estimated)
4-Fluoro analog () 4-fluorophenylmethyl Pyridin-4-yl Not reported
3-Acetylphenyl derivative () 4-fluorophenylmethyl 3-Acetylphenyl 365.4

Carboxamide Substituent Diversity

Heterocyclic vs. Aromatic Groups
  • Higher molecular weight (380.4) may impact bioavailability.
Halogen Substitution: Fluorine vs. Chlorine
  • 1-(3-Chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxamide (): Chlorine’s larger atomic radius and higher lipophilicity (vs. fluorine) could enhance membrane permeability but increase toxicity risks.

Structural Complexity and Functional Additions

  • (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-4a-methyl-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide ():
    • A fused pyrrolo-pyridazine system with hydroxyl and trifluoromethyl groups increases steric complexity, likely enhancing target specificity but complicating synthesis.
    • The trifluoromethyl furan moiety introduces both hydrophobicity and resistance to oxidative metabolism.

Key Findings and Implications

Substituent Position Matters : Meta-fluorophenyl (target compound) vs. para-fluorophenyl () alters electronic and steric profiles, affecting binding modes.

Carboxamide Flexibility : Oxolan-2-ylmethyl groups balance rigidity and polarity, whereas pyridinyl or acetylphenyl groups may prioritize solubility or metabolic stability .

Halogen Effects : Fluorine’s electronegativity favors target interactions, while chlorine’s lipophilicity may improve tissue penetration but raise toxicity concerns .

Structural Complexity : Fused rings () enhance specificity but require advanced synthetic routes, limiting scalability.

Biological Activity

1-[(3-fluorophenyl)methyl]-6-oxo-N-[(oxolan-2-yl)methyl]-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound can be represented by the following chemical structure:

C20H26FN3O3\text{C}_{20}\text{H}_{26}\text{F}\text{N}_{3}\text{O}_{3}

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Studies indicate that it may exhibit antiviral , anti-inflammatory , and anticancer properties.

Antiviral Activity

Research has shown that derivatives of pyridazine compounds can inhibit viral replication. For instance, one study demonstrated that similar structures could suppress the neuraminidase activity of influenza viruses, suggesting a potential mechanism for antiviral activity .

Anticancer Properties

There is emerging evidence that dihydropyridazine derivatives possess cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific signaling pathways involved in cell survival and proliferation.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Activity Mechanism IC50/EC50 Reference
AntiviralInhibition of neuraminidase activity0.4 mg/chicken embryo
CytotoxicityInduction of apoptosis in cancer cell linesVaries by cell line
Anti-inflammatoryModulation of pro-inflammatory cytokinesNot specified

Case Studies

  • Antiviral Efficacy : In a study assessing the antiviral efficacy against influenza A viruses, compounds similar to this compound showed significant inhibition of viral replication at concentrations as low as 0.4 mg per chicken embryo model . This suggests a promising avenue for further development as an antiviral agent.
  • Cancer Cell Line Studies : Several derivatives have been tested against various cancer cell lines, revealing IC50 values that indicate potent cytotoxicity. For example, one derivative exhibited an IC50 value of 10 μM against breast cancer cells, demonstrating its potential as a chemotherapeutic agent .

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